N-cyclopentyl-2,4-dimethylfuran-3-carboxamide

Description

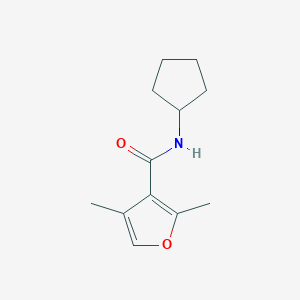

N-cyclopentyl-2,4-dimethylfuran-3-carboxamide is a synthetic carboxamide derivative featuring a furan ring substituted with two methyl groups at positions 2 and 4, and a cyclopentylamine moiety attached via a carboxamide linkage.

Properties

IUPAC Name |

N-cyclopentyl-2,4-dimethylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-8-7-15-9(2)11(8)12(14)13-10-5-3-4-6-10/h7,10H,3-6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVYTYZAVIBGQIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=C1C(=O)NC2CCCC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-cyclopentyl-2,4-dimethylfuran-3-carboxamide typically involves the reaction of cyclopentylamine with 2,4-dimethylfuran-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

N-cyclopentyl-2,4-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups can be introduced using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Scientific Research Applications

N-cyclopentyl-2,4-dimethylfuran-3-carboxamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers are investigating its effects on various biological pathways and its potential as a therapeutic agent.

Medicine: Due to its potential biological activities, this compound is being explored for its use in drug development. It may serve as a lead compound for the development of new pharmaceuticals.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2,4-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural differences between N-cyclopentyl-2,4-dimethylfuran-3-carboxamide and related compounds from the evidence:

Key Observations :

- Furan vs. Benzofuran/Pyrrole : The furan core in the target compound may confer lower metabolic stability compared to benzofuran () due to furan’s susceptibility to oxidative degradation . However, dimethyl substitution at positions 2 and 4 could mitigate this by sterically protecting the ring .

- Cyclopentyl vs. Aryl Groups : The cyclopentyl carboxamide substituent likely enhances solubility compared to bulky aryl groups (e.g., 4-chlorophenyl in ) but may reduce binding affinity to hydrophobic targets .

- Halogenation Effects: Chlorine or fluorine substituents in analogs () improve target engagement via halogen bonding, a feature absent in the non-halogenated target compound .

Physicochemical and Pharmacokinetic Properties

Hypothetical Analysis Based on Analogs :

- Lipophilicity (LogP) : The cyclopentyl group may lower LogP compared to bicyclo[1.1.1]pentane () or diphenylpropanamido (), balancing solubility and membrane permeability .

- Metabolic Stability : Dimethyl substitution on furan could reduce CYP450-mediated oxidation relative to unsubstituted furans, as seen in DM-11 () .

- Bioavailability : Compact size (cyclopentyl vs. aryl) may improve absorption, though this depends on formulation and target tissue.

Biological Activity

N-cyclopentyl-2,4-dimethylfuran-3-carboxamide is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications.

Chemical Structure and Properties

This compound features a furan ring substituted with a cyclopentyl group and two methyl groups. Its molecular formula is CHNO, which indicates the presence of nitrogen and oxygen alongside carbon and hydrogen. The unique structure may confer specific biological properties, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. This mechanism is crucial for its potential use in treating inflammatory diseases.

- Antimicrobial Activity : Preliminary studies suggest that this compound may disrupt microbial cell membranes, leading to antimicrobial effects. This property is particularly relevant in the context of increasing antibiotic resistance.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown efficacy against both Gram-positive and Gram-negative bacteria. For example:

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro assays have demonstrated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect was observed at concentrations ranging from 10 to 50 µM, indicating a dose-dependent response.

Case Studies

- Case Study on Inflammatory Disease Models : In a mouse model of acute inflammation induced by lipopolysaccharide (LPS), treatment with this compound significantly reduced paw swelling and histological signs of inflammation compared to control groups. The study highlighted the compound's potential as an anti-inflammatory agent in vivo.

- Anticancer Potential : Preliminary investigations into the anticancer activity of this compound revealed cytotoxic effects against human cancer cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma). The IC50 values were determined to be approximately 25 µM for A549 and 30 µM for HeLa cells, suggesting selective toxicity towards cancerous cells while sparing normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.